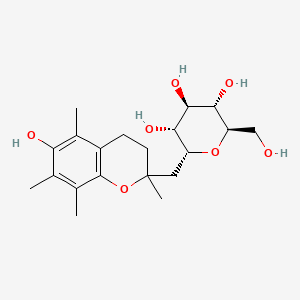

Tetramethylchromanol glucoside

説明

Tetramethylchromanol glucoside (TMG, C₂₀H₃₀O₇, MW 382.45) is a nonionic surfactant and sugar-derived glucoside with notable antioxidant properties . Structurally, it combines a chromanol ring (a vitamin E derivative) with a glucose moiety, making it water-soluble and effective in emulsification and stabilization applications. TMG is utilized in personal care products as a conditioning agent, antioxidant, and moisturizer. However, it is prone to oxidation, flammable in solid form, and may cause irritation to skin, eyes, and respiratory systems .

特性

CAS番号 |

1050517-23-1 |

|---|---|

分子式 |

C20H30O7 |

分子量 |

382.4 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H30O7/c1-9-10(2)19-12(11(3)15(9)22)5-6-20(4,27-19)7-13-16(23)18(25)17(24)14(8-21)26-13/h13-14,16-18,21-25H,5-8H2,1-4H3/t13-,14-,16+,17-,18-,20?/m1/s1 |

InChIキー |

GFTUVGXUYWIPMI-BHMOCAHYSA-N |

SMILES |

CC1=C(C2=C(CCC(O2)(C)CC3C(C(C(C(O3)CO)O)O)O)C(=C1O)C)C |

異性体SMILES |

CC1=C(C2=C(CCC(O2)(C)C[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=C1O)C)C |

正規SMILES |

CC1=C(C2=C(CCC(O2)(C)CC3C(C(C(C(O3)CO)O)O)O)C(=C1O)C)C |

他のCAS番号 |

1050517-23-1 |

同義語 |

2-(alpha-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol 2-(glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol 2-TMG |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison

Key Differences in Bioactivity and Stability

- Antioxidant Capacity: TMG and flavonoid glucosides (e.g., apigenin, luteolin derivatives) exhibit strong antioxidant properties. However, TMG’s chromanol backbone provides a vitamin E-like mechanism, while flavonoid glucosides rely on phenolic hydroxyl groups for radical scavenging .

- Cytotoxicity: Podophyllotoxin glucosides demonstrate potent anticancer activity (e.g., compound 6b in ), unlike TMG, which is non-cytotoxic and primarily used in cosmetics .

- Stability: TMG is oxidation-prone and flammable, requiring careful storage. In contrast, ethyl glucoside and flavonoid glucosides are more stable under standard conditions .

Methodological Considerations in Glucoside Analysis

- Quantification : Compounds like TMG are quantified using HPLC with standards (e.g., GB/T 13173 for TMG). For glucosides lacking commercial standards (e.g., hydroxytyrosol glucoside), similar compounds (e.g., 3-hydroxytyrosol) are used for calibration .

- Structural Identification : Advanced techniques like ESI-MS and NMR are critical for distinguishing complex glucosides (e.g., malonylated chrysoeriol derivatives in ) from simpler analogs like TMG .

Q & A

Basic: What are the established protocols for synthesizing high-purity TMG?

Answer:

TMG synthesis involves glycosylation reactions to attach the glucoside moiety to the tetramethylchromanol backbone. Key protocols include:

- Quality Standards : Active ingredient content must exceed ≥95.0% (tested via GB/T 13173 for surfactant purity) .

- Hazard Control : Heavy metal (Pb) and arsenic content are restricted to <10 ppm and <3 ppm, respectively, using GB/T 30799 and GB/T 30797 methodologies .

- Synthesis Optimization : Alkyl glucoside synthesis methods (e.g., n-decyl glucoside in ) recommend controlled reaction temperatures and purification via column chromatography to minimize byproducts .

Basic: How is TMG characterized to confirm its chemical structure and purity?

Answer:

- Structural Confirmation : Use UPLC-MS/MS to identify the molecular ion ([M+H]+ m/z 383.45 for TMG) and fragmentation patterns (e.g., glucose moiety loss at m/z 221) .

- Purity Assessment : HPLC with UV detection (λ = 280 nm for chromanol absorption) quantifies active content, while ICP-MS ensures compliance with heavy metal limits .

- Comparative Analysis : Reference spectral libraries (e.g., SDF/MOL files for glucosides in ) validate structural integrity .

Basic: What factors influence the stability of TMG in aqueous formulations?

Answer:

- Oxidative Degradation : TMG’s phenolic structure is prone to oxidation; stability studies should use inert atmospheres (N2/Ar) and antioxidants like BHT .

- pH Sensitivity : Degradation accelerates in alkaline conditions (pH >8). Buffered solutions (pH 5–7) are recommended for long-term storage .

- Light Exposure : UV/Vis spectroscopy tracks photodegradation; opaque containers and low-temperature storage (4°C) mitigate instability .

Advanced: How can researchers resolve contradictions in TMG’s antioxidant efficacy across studies?

Answer:

- Standardized Assays : Use consistent models (e.g., DPPH radical scavenging vs. ORAC) and report exact concentrations (µM) and incubation times .

- Matrix Effects : Account for formulation interactions (e.g., surfactants in ) by testing TMG in both isolated and complex systems .

- Data Transparency : Follow reporting guidelines (e.g., Clinical Chemistry’s SMBG protocols in ) to detail experimental conditions and confounding variables .

Advanced: What in vitro/in vivo models are optimal for studying TMG’s bioactivity?

Answer:

- In Vitro : Use keratinocyte cultures (HaCaT cells) to assess antioxidant effects via ROS scavenging (measured with fluorescent probes like DCFH-DA) .

- In Vivo : Rodent models with induced oxidative stress (e.g., UVB exposure) can evaluate TMG’s dermal protection via biomarkers like SOD and MDA levels .

- Endpoint Selection : Align with clinical research standards (e.g., HbA1c for glucose control in ) to ensure translational relevance .

Advanced: How can reproducibility be ensured in TMG-related experiments?

Answer:

- Protocol Detailing : Document synthesis steps, storage conditions, and instrument calibration (e.g., spectrophotometer parameters in ) .

- Replication : Conduct triplicate runs for key assays (e.g., antioxidant activity) and include positive controls (e.g., α-tocopherol for TMG comparisons) .

- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and reference structural databases ( ) for cross-study validation .

Advanced: What advanced techniques quantify TMG in biological matrices?

Answer:

- LC-MS/MS : Quantify TMG in plasma/serum using deuterated internal standards (e.g., d4-TMG) to correct for matrix effects .

- Isotopic Labeling : Track TMG metabolism via 13C-glucose incorporation, analyzed via NMR or high-resolution MS .

- Validation : Follow ICH Q2(R1) guidelines for method validation, including linearity (R² >0.99) and recovery rates (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。